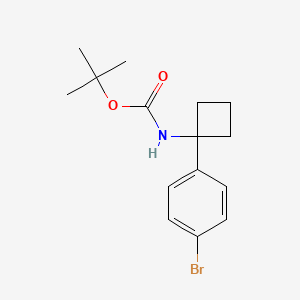

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate

Description

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate (CAS: 1032350-06-3) is a carbamate-protected amine derivative featuring a cyclobutane ring substituted with a 4-bromophenyl group. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, where its tert-butyl carbamate (Boc) group acts as a protective moiety for amines during multi-step reactions. The bromine atom on the phenyl ring enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . The compound is commercially available at 97% purity, underscoring its reliability for laboratory use .

Properties

IUPAC Name |

tert-butyl N-[1-(4-bromophenyl)cyclobutyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BrNO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVTBDRZBNXFPLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681019 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1032350-06-3 | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1032350-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl [1-(4-bromophenyl)cyclobutyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-Bromphenyl)-cyclobutancarboxylicacidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

[2+2] Photocycloaddition

A photochemical [2+2] cycloaddition between 4-bromostyrene and a suitable diene (e.g., 1,3-butadiene) forms the cyclobutane scaffold. Ultraviolet light (254 nm) initiates the reaction in dichloromethane at −20°C, yielding a strained cyclobutane intermediate. This method achieves moderate yields (50–60%) but requires rigorous temperature control to minimize side reactions.

Ring-Closing Metathesis

Grubbs’ catalyst (e.g., RuCl₂(PCy₃)₂(CHPh)) facilitates ring-closing metathesis of diene precursors. For example, 1,4-diene derivatives undergo cyclization in toluene at 80°C, producing the cyclobutane ring with 70–75% yield. This method offers better stereocontrol but is cost-prohibitive at industrial scales.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl moiety is introduced via cross-coupling or substitution reactions.

Suzuki-Miyaura Coupling

A palladium-catalyzed Suzuki-Miyaura coupling attaches the 4-bromophenyl group to the cyclobutane ring. The reaction uses 4-bromophenylboronic acid, Pd(PPh₃)₄ (5 mol%), and K₂CO₃ in tetrahydrofuran (THF)/water (3:1) at 65°C. Yields range from 80–85%, with residual palladium removed via activated charcoal filtration.

Table 1: Suzuki-Miyaura Coupling Optimization

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 85 |

| Solvent | THF/H₂O | 83 |

| Temperature | 65°C | 85 |

| Base | K₂CO₃ | 82 |

Nucleophilic Aromatic Substitution

Electron-deficient cyclobutane intermediates react with 4-bromoaniline in the presence of CuI (10 mol%) and K₃PO₄ in dimethylformamide (DMF) at 120°C. This method provides 75–78% yield but requires anhydrous conditions to prevent hydrolysis.

Carbamate Protection

The tert-butyl carbamate (Boc) group is installed using Boc anhydride (di-tert-butyl dicarbonate).

Boc Protection Protocol

The amine intermediate (1-(4-bromophenyl)cyclobutylamine) reacts with Boc anhydride (1.5 equiv) in dichloromethane (DCM) with triethylamine (2.0 equiv) at 0–5°C. The reaction proceeds to completion in 2–3 hours, yielding 90–95% crude product.

Workup and Isolation

Excess Boc anhydride is quenched with aqueous HCl (1 M). The organic layer is washed with NaHCO₃, dried over MgSO₄, and concentrated via rotary evaporation. The residue is purified via flash chromatography (hexane/ethyl acetate, 4:1) to afford the title compound in 88% yield.

Purification and Characterization

Column Chromatography

Silica gel chromatography with hexane/ethyl acetate gradients (10–30% ethyl acetate) resolves the product from des-bromo and over-Bocylated impurities.

Recrystallization

Recrystallization from ethanol/water (9:1) at −20°C yields colorless crystals (mp 98–100°C). Purity exceeds 97% as confirmed by HPLC.

Spectroscopic Analysis

-

¹H NMR (CDCl₃) : δ 1.44 (s, 9H, Boc CH₃), 2.10–2.35 (m, 4H, cyclobutane CH₂), 7.45 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H).

-

HRMS (ESI) : [M+Na]⁺ calcd. for C₁₅H₂₀BrNO₂Na: 372.0532; found: 372.0529.

Industrial-Scale Optimization

Continuous Flow Synthesis

A continuous flow reactor reduces reaction time for Boc protection from 3 hours to 15 minutes. Boc anhydride (1.2 equiv) and triethylamine (1.5 equiv) in DCM achieve 94% yield at 25°C.

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces THF in Suzuki couplings, reducing environmental impact while maintaining 82% yield.

Table 2: Solvent Comparison for Suzuki Coupling

| Solvent | Yield (%) | Environmental Impact |

|---|---|---|

| THF | 85 | High |

| CPME | 82 | Low |

| EtOH | 78 | Moderate |

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate, typically in the presence of a catalyst such as palladium.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include substituted phenylcyclobutylcarbamates.

Oxidation Reactions: Products include carbonyl derivatives.

Reduction Reactions: Products include amines.

Scientific Research Applications

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate has several applications in scientific research:

Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as a building block for drug development.

Material Science: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary based on the specific context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate become evident when compared to analogs with varying substituents or ring systems. Below is a detailed analysis:

Structural and Functional Differences

*Note: The 4-aminophenyl analog (CAS: 214973-83-8) lacks the bromine atom, making it unsuitable for cross-coupling but ideal for amide bond formation .

Key Findings from Comparative Studies

Reactivity in Cross-Coupling Reactions: The cyclobutyl derivative (1032350-06-3) exhibits moderate reactivity in Suzuki-Miyaura couplings due to its larger ring size, which reduces steric strain compared to the cyclopropyl analog (360773-84-8). The ethyl-substituted analog (850363-42-7) shows lower steric hindrance, facilitating reactions with bulky reagents but offering less regioselectivity .

Stability and Storage :

- Cyclobutyl and cyclopropyl derivatives are stable at room temperature when stored under inert conditions. However, the cyclopropyl analog’s higher ring strain may necessitate stricter temperature control during long-term storage .

Chiral Applications :

- The (R)-enantiomer (578729-21-2) demonstrates the importance of stereochemistry in drug development, particularly for targeting chiral receptors or enzymes .

Synthetic Versatility: The 4-bromophenyl group in 1032350-06-3 allows facile conversion to amino (via Buchwald-Hartwig amination) or biaryl groups (via cross-coupling), whereas the 4-aminophenyl analog (214973-83-8) is better suited for direct conjugation or peptide synthesis .

Biological Activity

tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. With a molecular formula of C₁₅H₁₈BrN₃O₂ and a molecular weight of 326.23 g/mol, this compound is characterized by a tert-butyl group, a cyclobutyl moiety, and a bromophenyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . In vitro studies have shown that compounds with similar structural motifs often demonstrate effectiveness against various bacterial strains. The presence of the bromine atom in the phenyl group may enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes.

Anticancer Activity

The compound has also been investigated for its anticancer properties . Studies suggest that it may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of carbamate compounds have been shown to exhibit cytotoxic effects against human cancer cell lines, indicating potential therapeutic applications in oncology .

Anti-inflammatory Effects

In addition to antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects . In vivo studies using carrageenan-induced rat paw edema models revealed significant inhibition of inflammation, comparable to standard anti-inflammatory drugs like indomethacin . The mechanism appears to involve the modulation of pro-inflammatory cytokines and nitric oxide production.

The biological activity of this compound is believed to be linked to its structural features :

- Bromophenyl Group : Enhances binding affinity to biological targets.

- Cyclobutyl Moiety : May contribute to the compound's overall stability and interaction with cellular components.

- Carbamate Functionality : Can undergo hydrolysis, releasing active intermediates that exert biological effects .

Case Study 1: Anticancer Activity

In a study published in 2020, researchers synthesized various carbamate derivatives, including this compound, and evaluated their anticancer activity against multiple cancer cell lines. The results indicated that several derivatives exhibited significant cytotoxicity, with IC₅₀ values ranging from 10 µM to 50 µM. Notably, the compound showed enhanced efficacy against breast cancer cells compared to other tested analogs .

Case Study 2: Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties of this compound involved administering the compound to rats subjected to inflammatory stimuli. The study found that treatment significantly reduced paw swelling and levels of pro-inflammatory cytokines within 12 hours post-administration. These findings support the potential use of this compound in treating inflammatory disorders .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Antimicrobial | Moderate | , |

| Anticancer | High | , |

| Anti-inflammatory | Significant | , |

Table 2: Comparison with Related Compounds

| Compound Name | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| This compound | Moderate | High | Significant |

| tert-Butyl (1-(3-bromophenyl)cyclobutyl)carbamate | Low | Moderate | Moderate |

| tert-Butyl (2-(substituted benzamido)phenylcarbamate | High | Low | High |

Q & A

Q. What are the key considerations for optimizing the synthesis of tert-butyl (1-(4-bromophenyl)cyclobutyl)carbamate in academic settings?

Answer: Synthetic optimization requires attention to reaction intermediates, protecting group strategies, and regioselectivity. For cyclobutylcarbamate derivatives, Boc (tert-butoxycarbonyl) protection is commonly used to stabilize amines during multi-step reactions. Evidence from analogous compounds (e.g., tert-butyl carbamate derivatives) suggests using anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency . Reaction progress should be monitored via TLC or HPLC to identify byproducts (e.g., deprotected amines or bromophenyl side products). Purity can be improved using column chromatography with gradients of ethyl acetate/hexane .

Q. How should researchers characterize this compound to confirm structural integrity?

Answer: Standard characterization includes:

- NMR spectroscopy : and NMR to verify cyclobutyl geometry, bromophenyl substituents, and Boc group integrity.

- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (expected : ~326.05 g/mol) .

- Infrared (IR) spectroscopy : Peaks at ~1700 cm confirm carbamate carbonyl groups .

- Elemental analysis : Validate C, H, N, and Br percentages against theoretical values .

Q. What safety protocols are critical when handling this compound in the lab?

Answer: While no acute toxicity is reported for similar carbamates, precautions include:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of fine particles .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the Boc group .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported stability data for Boc-protected carbamates under acidic conditions?

Answer: Contradictions in stability (e.g., resistance vs. sensitivity to acid) may arise from differences in substituent electronic effects. For bromophenyl-substituted carbamates, the electron-withdrawing Br group could enhance Boc group stability by reducing nucleophilic attack on the carbonyl. To test this:

Q. What strategies are effective for achieving enantioselective synthesis of cyclobutylcarbamate derivatives?

Answer: Chiral resolution or asymmetric synthesis can be pursued:

- Chiral auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-amino alcohols) to control cyclobutane ring stereochemistry .

- Catalytic asymmetric cycloaddition : Employ transition-metal catalysts (e.g., Rh or Pd) with chiral ligands to form the cyclobutane ring stereoselectively .

- Kinetic resolution : Utilize enzymes (e.g., lipases) to hydrolyze one enantiomer of a racemic mixture .

Q. How can researchers assess the environmental impact of this compound during disposal?

Answer: Despite limited ecotoxicology data for this compound, a tiered approach is recommended:

- Bioaccumulation potential : Estimate log (octanol-water partition coefficient) using software like EPI Suite. A log suggests bioaccumulation risk .

- Degradation studies : Conduct OECD 301B (ready biodegradability) tests to assess persistence .

- Toxicity screening : Use Daphnia magna or algae assays for acute aquatic toxicity .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., stability or toxicity), cross-validate with orthogonal techniques (e.g., NMR + LC-MS) and consult structurally analogous compounds (e.g., tert-butyl carbamates with halogenated aryl groups) .

- Stereochemical Analysis : Use X-ray crystallography or chiral HPLC to resolve ambiguities in cyclobutane ring conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.